15-羟基-7-氧代脱氢枞酸甲酯

描述

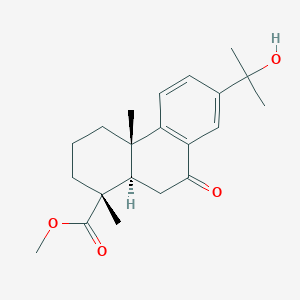

- Methyl 15-hydroxy-7-oxodehydroabietate is an oxidised derivative of dehydroabietic acid. It has been identified in aged varnish samples from paintings, such as 'The Girl with the Pearl Earring' by J. Vermeer (Pastorova et al., 1997).

Synthesis Analysis

- The synthesis of methyl 15-hydroxy-7-oxodehydroabietate involves thermally assisted methylation with tetramethylammonium hydroxide (TMAH). During this process, various methylation products are formed, including those with unusual methylation at carbon atoms (Pastorova et al., 1997).

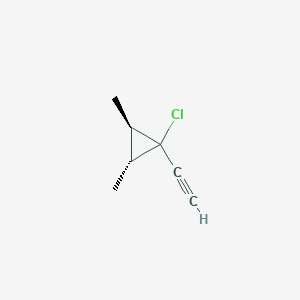

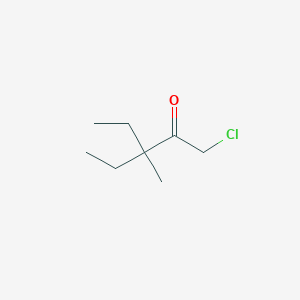

Molecular Structure Analysis

- The molecular structure of methyl 15-hydroxy-7-oxodehydroabietate has been elucidated using mass spectrometry and other spectroscopic techniques. Specific fragment ions present in the mass spectra have been used to determine the structure of the compound (Pastorova et al., 1997).

Chemical Reactions and Properties

- Methyl 15-hydroxy-7-oxodehydroabietate has been observed to undergo various chemical reactions, including oxidation and methylation. The compound's behaviour under specific derivatisation conditions, such as TMAH treatment, leads to the formation of multiple derivatives (Pastorova et al., 1997).

Physical Properties Analysis

- The physical properties of methyl 15-hydroxy-7-oxodehydroabietate, such as melting point, boiling point, and solubility, have not been explicitly detailed in the provided research papers.

Chemical Properties Analysis

- The chemical properties of methyl 15-hydroxy-7-oxodehydroabietate, including its reactivity, stability, and interaction with other chemicals, are inferred from its synthesis and reaction studies. The compound exhibits reactivity under specific conditions like TMAH treatment, leading to the formation of various methylated derivatives (Pastorova et al., 1997).

科学研究应用

治疗应用:一种新型类固醇,14-氧代-5, 8, 9-足叶松-15-酸甲酯 (4),源自脱氢枞酸,显示出治疗炎症和自身免疫性疾病的潜力 (Tahara、Harigaya 和 Onda,1975)。

晶体学和结构分析:脱氢枞酸衍生物,16-甲基、去甲-5-羟基-6, 7, 15-三氧代脱氢枞酸甲酯,已被表征,揭示了其晶体结构和性质 (Padha 等人,1995)。

生化反应:研究表明,15-羟基对赤霉素 7-甲酯的水解速率的影响比 15-醇更大 (Castellaro、Macmillan 和 Willis,1991)。

合成化学:7-氧代脱氢枞酸甲酯与过苯甲酸氧化导致 11-甲氧基脱氢枞烷的合成 (Matsumoto 等人,1972)。此外,从类似衍生物开始合成各种化合物,如紫杉酮、罗伊酮和隐日本醇,已取得成功 (Matsumoto、Ohsuga、Harada 和 Fukui,1977)。

电氧化官能化:脱氢枞酸甲酯的电氧化官能化导致转化为各种衍生物,展示了该化合物在化学反应中的多功能性 (Uneyama、Katayama 和 Torii,1987)。

过敏原特性和致敏:枞酸及其甲酯的氧化产物包括具有弱细胞毒性的过敏原,突出了其在皮肤病学和变态反应学中的意义 (Prinz 等人,2002)。

艺术保护和分析:在艺术保护中,分析了 J. Vermeer 的“戴珍珠耳环的少女”的陈旧清漆,发现其中含有 7-氧代-脱氢枞酸和 7-氧代-15-羟基-脱氢枞酸,展示了其在历史艺术品研究中的用途 (Pastorova、Berg、Boon 和 Verhoeven,1997)。

安全和危害

Users should avoid contact with eyes, skin, and clothing. Ingestion and inhalation should also be avoided. It is recommended to wash thoroughly after handling and remove contaminated clothing and wash before reuse .

Relevant Papers One relevant paper discusses the role of Methyl 15-hydroxy-7-oxodehydroabietate in the formation of the sparse understory vegetation in pine forests . The compound is identified as one of the most active compounds found in the pine soil, and it may be formed through the degradation of resin acids, which are found abundantly in pine trees .

作用机制

Target of Action

Methyl 15-hydroxy-7-oxodehydroabietate is a bioactive compound found in the soil of pine forests . Its primary targets are undergrowth plant species in these forests . The compound acts as an allelochemical, suppressing the growth of these plants and contributing to the sparse understory vegetation characteristic of pine forests .

Mode of Action

The compound interacts with its targets by being released into the soil and the surrounding environment . It is believed to be formed through the degradation of resin acids, which are found abundantly in pine trees . Once in the soil, it acts as a growth inhibitor for undergrowth plants .

Biochemical Pathways

It is known that the compound is involved in the process of allelopathy, a biological phenomenon where an organism produces one or more biochemicals that influence the growth, survival, and reproduction of other organisms .

Pharmacokinetics

It is known that the compound is released into the soil through the decomposition of plant litter and into the surrounding environment as volatiles .

Result of Action

The primary result of the action of Methyl 15-hydroxy-7-oxodehydroabietate is the suppression of the invasion of undergrowth plants into the forests, resulting in the establishment of the sparse understory vegetation . This suggests that the compound has a significant impact on the biodiversity and ecosystem dynamics of pine forests.

Action Environment

The action of Methyl 15-hydroxy-7-oxodehydroabietate is influenced by environmental factors such as the presence of resin acids in pine trees and the conditions of the soil and surrounding environment . The compound’s action, efficacy, and stability may be affected by factors such as soil composition, temperature, and moisture levels.

属性

IUPAC Name |

methyl (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,17,24H,6,9-10,12H2,1-5H3/t17-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWVMAMFNRSDED-DUXKGJEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 15-hydroxy-7-oxodehydroabietate | |

CAS RN |

60188-95-6 | |

| Record name | Methyl 15-hydroxy-7-oxodehydroabietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060188956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 15-HYDROXY-7-OXODEHYDROABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8685KPY2HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 15-hydroxy-7-oxodehydroabietate in the context of pine forest ecology?

A1: Methyl 15-hydroxy-7-oxodehydroabietate is a bioactive compound found in the soil of pine forests. It is considered one of the most active compounds contributing to the allelopathic effects observed in these ecosystems []. Allelopathy refers to the chemical inhibition of one plant species by another, and in this case, Methyl 15-hydroxy-7-oxodehydroabietate, along with other compounds, is believed to be released by pine trees and their decomposing litter, suppressing the growth of understory vegetation []. This contributes to the characteristic sparse undergrowth often observed in pine forests.

Q2: How does the origin of Methyl 15-hydroxy-7-oxodehydroabietate relate to its potential allelopathic role?

A2: Methyl 15-hydroxy-7-oxodehydroabietate is thought to be formed through the degradation of resin acids, which are abundant in pine trees []. These resin acids are released into the environment through various processes, including litter decomposition. As these compounds break down in the soil, they give rise to Methyl 15-hydroxy-7-oxodehydroabietate and other related compounds, which then interact with surrounding plants, potentially inhibiting their growth and contributing to the allelopathic effect [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)

![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)